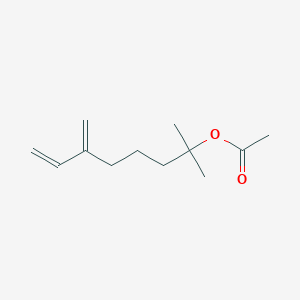

![molecular formula C5H9ClO2 B075608 4-Chloromethyl-[1,3]dioxane CAS No. 1121-62-6](/img/structure/B75608.png)

4-Chloromethyl-[1,3]dioxane

Descripción general

Descripción

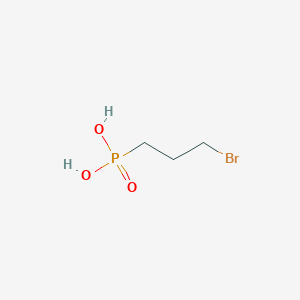

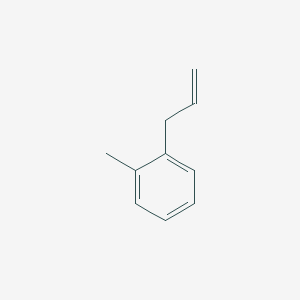

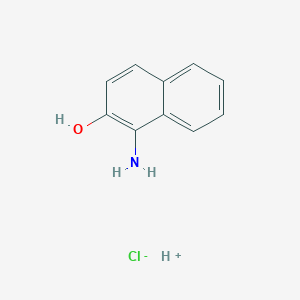

4-Chloromethyl-[1,3]dioxane is a chemical compound with the molecular formula C5H9ClO2 . It has a molecular weight of 136.5768 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Molecular Structure Analysis

The molecular structure of 4-Chloromethyl-[1,3]dioxane consists of a five-membered ring with two oxygen atoms and one carbon atom bearing a chloromethyl group .Physical And Chemical Properties Analysis

4-Chloromethyl-[1,3]dioxane has a density of 1.128g/cm3, a boiling point of 185.4°C at 760 mmHg, and a refractive index of 1.429 . It is highly soluble in water, does not bind to soils, and readily leaches to groundwater .Aplicaciones Científicas De Investigación

Polymer Electrolyte for Li-Metal Batteries

4-Chloromethyl-[1,3]dioxane can be used in the in situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries . This is due to its desirable interfacial contact and decent compatibility with Li-metal .

Enhancing Oxidation Stability

By tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly(DOX) PE obtained exhibits superior oxidation stability (exceeding 4.7 V) owing to its prolonged alky chain that lowers its HOMO level .

Improving Li Plating/Stripping Reversibility

The prolonged alky chain of 4-Chloromethyl-[1,3]dioxane not only affords a high Li + transference number (0.75), but also contributes to a highly robust and conductive inorganic-rich solid–electrolyte interphase, bestowing highly dense Li deposition morphology as well as excellent Li plating/stripping reversibility for over 1300 h .

Synthesis of Pyrocatechol Monoethers

4-Chloromethyl-[1,3]dioxane has been investigated for O-Alkylation of pyrocatechol . The ether formation selectivity is largely determined by the structure of the reactants and the conditions of the process .

Inhibiting Activity in Radical Chain Oxidation

The synthesized ortho-substituted phenols from the O-Alkylation of pyrocatechol with 4-chloromethyl-1,3-dioxolane have been examined in the model system of radical chain oxidation of 1,4-dioxane .

Solvent and Reagent in Dirhodium Catalysis

4-Chloromethyl-[1,3]dioxane can be used as solvents and reagents in dirhodium catalysis, where perfect regioselectivity and generally good yields (up to 92%) are obtained .

Mecanismo De Acción

Target of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 4-Chloromethyl-[1,3]dioxane may interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The degradation process involves hydroxylation at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .

Result of Action

Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 1,4-dioxane, a structurally similar compound, is known to persist in water environments due to its physicochemically stable properties . It’s also worth noting that certain microorganisms can degrade 1,4-dioxane under a wide range of temperature and pH conditions .

Propiedades

IUPAC Name |

4-(chloromethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUCVLXFBHZZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407256 | |

| Record name | 4-Chloromethyl-[1,3]dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-[1,3]dioxane | |

CAS RN |

1121-62-6 | |

| Record name | 4-Chloromethyl-[1,3]dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Chloromethyl-[1,3]dioxane as described in the research?

A1: The research demonstrates the use of 4-Chloromethyl-[1,3]dioxane as a starting material for the synthesis of various 4-(R-Amino)methyl-1,3-dioxanes. [] This transformation involves substituting the chlorine atom with different amine groups. This highlights the compound's utility in building more complex molecules with potential biological activity.

Q2: Can you describe a specific reaction pathway involving 4-Chloromethyl-[1,3]dioxane?

A2: The research outlines a two-step synthesis starting from 4-Chloromethyl-[1,3]dioxane. First, the chlorine atom is replaced by an amine group, resulting in the formation of 4-(R-Amino)methyl-1,3-dioxanes. [] Subsequently, some of these compounds are further reacted with chloroacetyl chloride and then pyridine to yield water-soluble pyridinium chlorides. [] This demonstrates the versatility of 4-Chloromethyl-[1,3]dioxane as a building block in multi-step syntheses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

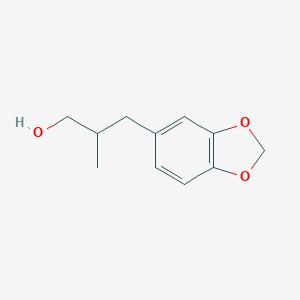

![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)